2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride
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Overview
Description
SR 142948 (dihydrochloride): is a non-peptide antagonist that selectively targets neurotensin receptors. It is known for its high oral bioavailability and ability to cross the blood-brain barrier, making it a valuable tool in the study of psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 142948 (dihydrochloride) involves multiple steps, including the formation of a pyrazole ring and the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of SR 142948 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and rigorous quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: SR 142948 (dihydrochloride) primarily undergoes substitution reactions due to the presence of various functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles or electrophiles, with conditions such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Often require oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SR 142948 (dihydrochloride), while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms .
Scientific Research Applications
SR 142948 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of neurotensin receptor antagonists.
Biology: Helps in understanding the role of neurotensin in cellular signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in psychiatric disorders, pain management, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting neurotensin receptors
Mechanism of Action
SR 142948 (dihydrochloride) exerts its effects by selectively binding to neurotensin receptors, thereby blocking the action of neurotensin. This inhibition leads to a decrease in neurotensin-induced cellular responses, such as inositol monophosphate formation and intracellular calcium accumulation. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in modulating central nervous system activities .
Comparison with Similar Compounds
SR 142948A: Another neurotensin receptor antagonist with similar properties but different pharmacokinetics.
SR 48692: A non-peptide antagonist that also targets neurotensin receptors but with different selectivity and potency.
SR 142801: A compound with similar receptor affinity but distinct chemical structure
Uniqueness: SR 142948 (dihydrochloride) stands out due to its high oral bioavailability, ability to cross the blood-brain barrier, and selective inhibition of neurotensin receptors. These properties make it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C39H53Cl2N5O6 |
---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C39H51N5O6.2ClH/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24;;/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48);2*1H |
InChI Key |
AQJKZKHTPLUIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC.Cl.Cl |
Origin of Product |
United States |
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